Product packaging for Disulfur decafluoride(Cat. No.:CAS No. 5714-22-7)

Disulfur decafluoride

Cat. No.: B1194094
CAS No.: 5714-22-7
M. Wt: 254.12 g/mol
InChI Key: BPFZRKQDXVZTFD-UHFFFAOYSA-N
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Description

Discovery and Early Characterization

Disulfur (B1233692) decafluoride was first identified in 1934 by chemists K. G. Denbigh and R. Whytlaw-Gray. wikipedia.orgyoutube.com Early characterization of the molecule revealed its chemical formula to be S₂F₁₀. wikipedia.orgwikipedia.org Structurally, the molecule is composed of two sulfur atoms, each bonded in an octahedral geometry to five fluorine atoms and the other sulfur atom. wikipedia.org In this arrangement, each sulfur atom is in a +5 oxidation state. wikipedia.orgwikipedia.org

Initial studies established its fundamental physical properties. It was described as a colorless, volatile liquid with an odor similar to that of sulfur dioxide. wikipedia.orggezondheidsraad.nl It is insoluble in water. wikipedia.org

Table 1: Physical and Chemical Properties of Disulfur Decafluoride

Property Value
Molecular Formula S₂F₁₀
Molar Mass 254.10 g·mol⁻¹ wikipedia.org
Appearance Colorless liquid wikipedia.org
Odor Similar to sulfur dioxide wikipedia.orggezondheidsraad.nl
Density 2.08 g/cm³ wikipedia.org
Melting Point -53 °C wikipedia.org
Boiling Point 30.1 °C wikipedia.org
Solubility in Water Insoluble wikipedia.org

Evolution of Research Focus on this compound

The trajectory of research into this compound has been shaped by its potent physiological effects. Shortly after its discovery, its high toxicity, estimated to be four times that of phosgene, drew attention. wikipedia.orgyoutube.com This led to its consideration as a potential chemical warfare agent during World War II, as it provided little sensory warning of exposure. youtube.comosti.gov

In the post-war era, the focus of research shifted significantly. A primary area of investigation emerged from the industrial use of sulfur hexafluoride (SF₆), an inert insulator in high-voltage electrical equipment such as transmission lines and substations. wikipedia.orgyoutube.com It was discovered that this compound is produced through the electrical decomposition of SF₆. wikipedia.orggezondheidsraad.nlnih.gov Consequently, much of the subsequent research has been driven by the need to understand the formation, detection, and decomposition of S₂F₁₀ in industrial settings to ensure safety and diagnose equipment faults. osti.gov This includes developing sensitive assays for its detection in electrically stressed SF₆. osti.gov

The compound is also known to form as a byproduct during the manufacturing process of sulfur hexafluoride. gezondheidsraad.nlnih.gov Modern laboratory synthesis can be achieved through the photochemical reduction of SF₅Cl with hydrogen or by the photolysis of SF₅Br. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula F5S<br>F10S2 B1194094 Disulfur decafluoride CAS No. 5714-22-7

Properties

IUPAC Name

pentafluoro-(pentafluoro-λ6-sulfanyl)-λ6-sulfane
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InChI

InChI=1S/F10S2/c1-11(2,3,4,5)12(6,7,8,9)10
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InChI Key

BPFZRKQDXVZTFD-UHFFFAOYSA-N
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Canonical SMILES

FS(F)(F)(F)(F)S(F)(F)(F)(F)F
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Molecular Formula

S2F10, F10S2
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DSSTOX Substance ID

DTXSID2073356
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Molecular Weight

254.12 g/mol
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Physical Description

Sulfur pentafluoride appears as colorless volatile liquid or gas with an odor like sulfur dioxide. Mp: -92 °C; bp: 29 °C. Density: 2.08 g cm-3. Insoluble in water. Very toxic by inhalation., Colorless liquid or gas (above 84 degrees F) with an odor like sulfur dioxide; [NIOSH], Colorless liquid or gas (above 84 °F) with an odor like sulfur dioxide.
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Boiling Point

84 °F at 760 mmHg (NIOSH, 2023), 30 °C; decomposes at 150 °C, 84 °F
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Solubility

Insoluble (NIOSH, 2023), Insoluble in water, Insoluble
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Density

2.08 at 32 °F (NIOSH, 2023) - Denser than water; will sink, 2.08 g/100 g water, 2.08 at 32 °F, (32 °F): 2.08, 8.77(relative gas density)
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Vapor Density

8.77 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), Relative density of gas: 8.77 (Air = 1), 8.77
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Vapor Pressure

561 mmHg (NIOSH, 2023), 561.0 [mmHg], VP: 561 mm Hg, 561 mmHg
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Color/Form

Colorless liquid or gas (above 84 °F)

CAS No.

5714-22-7
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Melting Point

-134 °F (NIOSH, 2023), -52.7 °C, -134 °F
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Synthetic Methodologies for Disulfur Decafluoride

Laboratory Synthesis Routes

The preparation of disulfur (B1233692) decafluoride in a laboratory setting is achieved through several specific chemical pathways. These methods allow for the controlled generation of S₂F₁₀ for research purposes.

Photochemical Reduction Techniques

A primary and well-documented laboratory method for synthesizing disulfur decafluoride involves photochemical reactions. One common route is the photochemical reduction of sulfur chloride pentafluoride (SF₅Cl) with hydrogen (H₂). nih.govrsc.org When a mixture of SF₅Cl and H₂ is irradiated with ultraviolet (UV) light, S₂F₁₀ is formed along with hydrogen chloride (HCl). rsc.org This reaction can be performed continuously by circulating the reactant gases through a photochemical reactor and subsequently removing the products. rsc.orgsci-hub.se

Another photochemical approach is the photolysis of sulfur bromide pentafluoride (SF₅Br). wikipedia.orgwikiwand.com This reaction yields this compound and bromine (Br₂) and is noted to be reversible. youtube.com

Reaction Schemes for Photochemical Synthesis

Precursor Reagent/Condition Product Chemical Equation
Sulfur chloride pentafluoride (SF₅Cl) Hydrogen (H₂), UV light This compound (S₂F₁₀) 2SF₅Cl + H₂ → S₂F₁₀ + 2HCl rsc.org

Electrical Discharge Synthesis from Sulfur Hexafluoride Precursors

This compound can be generated by subjecting sulfur hexafluoride (SF₆) to electrical discharges, such as sparks or corona discharges. wikipedia.org This process involves the decomposition of the highly stable SF₆ molecule into reactive fragments. tandfonline.com Specifically, electron impact can fragment SF₆ to produce the sulfur pentafluoride (SF₅•) radical. tandfonline.com Two of these radicals can then combine to form the S₂F₁₀ molecule. tandfonline.com The yield of S₂F₁₀ in this method requires careful control of parameters like voltage and gas pressure. This method is more often studied as an undesired phenomenon in industrial equipment rather than a preferred laboratory synthesis route. wikipedia.orgwikiwand.com

Reactions Involving Sulfur Tetrafluoride Precursors

Sulfur tetrafluoride (SF₄) is a key compound in the chemistry of sulfur fluorides and is involved in the formation and decomposition of S₂F₁₀. The thermal decomposition of this compound is a reversible reaction that yields sulfur hexafluoride and sulfur tetrafluoride (S₂F₁₀ ⇌ SF₆ + SF₄). youtube.comresearchgate.net This equilibrium implies that SF₄ can react with SF₆ under certain conditions to form S₂F₁₀. Research into the decomposition by-products of SF₆ in electrical discharges has identified SF₄ as a precursor to many of the long-lived by-products that are formed. researchgate.net

Industrial Scale Formation and Control as a Byproduct

On an industrial scale, this compound is not manufactured as a primary product. Instead, its formation is an undesirable consequence of processes involving sulfur hexafluoride.

Formation during Sulfur Hexafluoride Production

This compound is liberated as a byproduct during the commercial synthesis of sulfur hexafluoride. gezondheidsraad.nlnih.govwikipedia.org The typical manufacturing process involves the direct fluorination of elemental sulfur, which produces SF₆ as the main product but also yields traces of other sulfur fluorides, including S₂F₁₀ and SF₄. google.com Due to the high toxicity of S₂F₁₀, it must be removed from the final SF₆ product. google.com This is typically achieved by heating the gas mixture to around 400°C, which causes the S₂F₁₀ to decompose. google.com Subsequent scrubbing with a caustic solution, such as sodium hydroxide (B78521), removes the acidic decomposition products. google.com

Formation in High-Voltage Electrical Systems Research

A significant area of research and concern is the formation of S₂F₁₀ within high-voltage electrical equipment that uses SF₆ as a gaseous dielectric and insulating medium. unt.eduwikipedia.org SF₆ is valued in equipment like gas-insulated switchgear (GIS), transmission lines, and circuit breakers for its high dielectric strength and arc-quenching ability. tandfonline.comunt.edu However, electrical discharges such as sparks, coronas, or arcs within this equipment can decompose the SF₆ gas. unt.eduwikipedia.org This decomposition produces lower sulfur fluorides, including the SF₅• radical, which leads to the formation of S₂F₁₀. tandfonline.comunt.edu The presence of S₂F₁₀ in such systems is a major safety concern for personnel during maintenance and indicates potential fault conditions within the equipment. unt.edu

Conditions Leading to Industrial S₂F₁₀ Formation

Industrial Process Precursor Conditions Significance
SF₆ Manufacturing Elemental Sulfur, Fluorine Direct fluorination S₂F₁₀ is an toxic impurity that must be removed from the final product. wikipedia.orggoogle.com

Purification Techniques and Considerations in Synthesis

The isolation and purification of this compound (S₂F₁₀) from reaction mixtures present significant challenges due to the presence of various sulfur-fluorine compounds with similar physical properties. The crude product of S₂F₁₀ synthesis, particularly from the direct fluorination of sulfur, is often a complex mixture containing sulfur hexafluoride (SF₆), sulfur tetrafluoride (SF₄), and other oxyfluorides as major impurities. google.comthieme-connect.de The choice of purification methodology is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity of the S₂F₁₀. The melting point of this compound is known to be extremely sensitive to even trace amounts of these impurities. google.com

A multi-step approach combining physical and chemical methods is typically necessary to achieve high purity. Common strategies involve fractional distillation, chemical scrubbing, and chromatographic techniques. google.comresearchgate.netsci-hub.se

Fractional Distillation and Condensation

Fractional distillation, or fractional condensation, is a primary method for the separation of S₂F₁₀ from its co-products. thieme-connect.dedtic.mil This technique leverages the differences in boiling points among the various sulfur fluoride (B91410) compounds present in the crude product. This compound has a boiling point of approximately 30°C, which allows for its separation from the more volatile SF₆ (b.p. -64°C) and the less volatile SF₄ (b.p. -38°C). google.comthieme-connect.de

The process typically involves passing the gaseous product mixture through a series of cold traps maintained at successively lower temperatures. For instance, a preliminary trap might be held at -20°C to condense S₂F₁₀ while allowing more volatile components like SF₆ to pass through. sci-hub.se Further purification can be achieved by repeated fractional condensation cycles. thieme-connect.de In one described method, the crude product is first collected in a trap cooled by liquid nitrogen, and then purified by trap-to-trap condensation, using a bath at -120°C to separate SF₄ and other highly volatile impurities. thieme-connect.de

Table 1: Boiling Points of S₂F₁₀ and Common Impurities

Compound Name Molecular Formula Boiling Point (°C)
This compound S₂F₁₀ 29 - 30.1
Sulfur Hexafluoride SF₆ -64
Sulfur Tetrafluoride SF₄ -38
Thionyl Fluoride SOF₂ -43.8

This table illustrates the physical basis for separating S₂F₁₀ from its most common and volatile impurities via fractional distillation.

Chemical Scrubbing

Chemical treatment is a crucial step to remove reactive and acidic impurities from the crude S₂F₁₀ product. The relative inertness of this compound to alkaline solutions allows for the selective removal of other hydrolyzable or acidic sulfur compounds. google.com

The purification process often involves washing the gas stream with an alkaline solution, such as aqueous sodium hydroxide (NaOH). google.com This scrubbing step effectively removes impurities like sulfur tetrafluoride (SF₄), thionyl fluoride (SOF₂), and hydrogen fluoride (HF). epa.govaimequip.com.au Following the alkaline wash, the gas is typically passed through solid desiccants and further purifiers, such as solid potassium hydroxide (KOH) and phosphoric anhydride (B1165640) (P₄O₁₀), to remove any remaining moisture and acidic traces. google.com

In some purification schemes developed for SF₆, which can be adapted for S₂F₁₀ byproduct streams, alkaline scrubbers are used to separate hydrolysable components from the main gas stream. epa.gov The efficiency of these scrubbers is high for removing acidic gases. joaairsolutions.comraveboscrubber.com

Chromatographic Methods

For achieving very high purity or for analytical purposes, gas chromatography (GC) is an effective technique. researchgate.netsci-hub.se In preparative GC, small quantities of S₂F₁₀ can be freed from trace impurities that are difficult to remove by distillation alone. sci-hub.se

Gas chromatography is also the primary analytical method for detecting and quantifying trace amounts of S₂F₁₀ in other gases, such as SF₆. researchgate.netnih.gov Specialized GC methods, sometimes coupled with mass spectrometry (GC/MS) or infrared spectroscopy, have been developed for this purpose. researchgate.netnih.gov These methods may involve a pre-concentration step where S₂F₁₀ is quantitatively adsorbed in a cryogenic trap before being desorbed into the chromatograph for analysis. researchgate.net

Key Considerations in Purification

Impurity Profile: The crude product from synthesis can contain a range of byproducts including SF₆, SF₄, S₂F₂, SOF₂, and traces of air, HF, and silicon tetrafluoride (SiF₄), the latter often resulting from reactions with glass apparatus. thieme-connect.de

Thermal Decomposition: A key consideration is the thermal stability of S₂F₁₀. While it is relatively stable at its boiling point, it begins to decompose slowly at 200°C and rapidly at higher temperatures into SF₄ and SF₆. google.com This property is sometimes exploited to remove S₂F₁₀ as an impurity from SF₆ by heating the gas mixture to around 400°C, but it must be avoided when isolating pure S₂F₁₀. thieme-connect.deresearchgate.net

Material Compatibility: S₂F₁₀ is handled in glass systems for some procedures but is also processed in metal vessels, particularly Monel (a nickel-copper alloy), especially during initial purification steps or when thermal treatments are involved. thieme-connect.dedtic.mil

Table 2: Summary of Purification Techniques for this compound

Technique Principle of Operation Impurities Targeted Key Considerations
Fractional Distillation Separation based on differences in boiling points. SF₆, SF₄, and other volatile sulfur fluorides. google.comthieme-connect.de Requires precise temperature control of cold traps. The melting point of S₂F₁₀ is very sensitive to impurities. google.com
Chemical Scrubbing Selective chemical reaction or absorption. Acidic and hydrolyzable gases (e.g., HF, SF₄, SOF₂). google.comepa.gov S₂F₁₀ is inert to alkaline solutions. google.com Requires subsequent drying step. google.com
Gas Chromatography Differential partitioning between stationary and mobile phases. Trace impurities with similar boiling points. sci-hub.se Can be used for both purification and high-sensitivity analysis. researchgate.netsci-hub.se

| Adsorption | Preferential adsorption onto a solid surface at low temperatures. | Used to concentrate S₂F₁₀ from a gas mixture. researchgate.net | Often used as a sample preparation step for GC analysis. researchgate.net |

Chemical Reactivity and Reaction Mechanisms of Disulfur Decafluoride

Thermal Decomposition Pathways and Kinetics

S₂F₁₀ → SF₆ + SF₄ cdnsciencepub.comresearchgate.net

This process becomes significant at temperatures above 150°C. youtube.com Studies conducted in metal reactors have provided insight into the different pathways and kinetics governing this transformation. cdnsciencepub.com

Homogeneous Decomposition Reactions

Research indicates that the thermal decomposition of S₂F₁₀ is predominantly a homogeneous process occurring in the gas phase. cdnsciencepub.comresearchgate.net This pathway accounts for over 95% of the total reaction, proceeding uniformly throughout the gaseous mixture rather than being catalyzed by the surfaces of the reaction vessel. cdnsciencepub.comresearchgate.net The reaction is unimolecular in its initial step, involving the cleavage of the sulfur-sulfur bond to form SF₅ radicals, which then proceed through a series of steps to form the final products, sulfur hexafluoride and sulfur tetrafluoride. cdnsciencepub.com

Determination of Rate Constants and Reaction Orders

The homogeneous thermal decomposition of disulfur (B1233692) decafluoride has been determined to be a first-order reaction. cdnsciencepub.comresearchgate.net The rate of decomposition is therefore directly proportional to the concentration of S₂F₁₀. The rate constant (k) for this reaction has been determined over a range of temperatures.

The temperature dependence of the rate constant is described by the Arrhenius equation. Experimental data from studies in metal reactors have yielded specific parameters for this equation.

Arrhenius Parameters for the First-Order Decomposition of S₂F₁₀
ParameterValue
Arrhenius Equationln k = 47.09 - 49,200/RT
Frequency Factor (A)e47.09 s-1
Activation Energy (Ea)49,200 cal/mol (49.2 kcal/mol)
Temperature RangeInvestigated in kinetic studies cdnsciencepub.comresearchgate.net
Reaction OrderFirst-order cdnsciencepub.comresearchgate.net

R is the ideal gas constant (1.987 cal/mol·K), and T is the absolute temperature in Kelvin. cdnsciencepub.com

Postulated Chain Reaction Mechanisms

To explain the observed first-order kinetics and products, a chain reaction mechanism has been postulated. cdnsciencepub.comresearchgate.net This mechanism involves initiation, propagation, and termination steps.

Initiation: The reaction begins with the rate-determining step, the homolytic cleavage of the relatively weak S-S bond to form two sulfur pentafluoride radicals (SF₅•). S₂F₁₀ → 2 SF₅•

Termination: The chain reaction is terminated when the radicals combine. 2 SF₅• → S₂F₁₀

The steady-state approximation applied to the concentration of the SF₅• radical intermediate leads to the first-order rate law observed experimentally. dalalinstitute.com The presence of substances like nitric oxide has been shown to catalyze the reaction, which can be explained by an alternative reaction pathway involving the abstraction of a fluorine atom from S₂F₁₀. researchgate.net

Photochemical Reactions

Disulfur decafluoride is also reactive under photochemical conditions, particularly when exposed to ultraviolet (UV) light. wikipedia.org Photolysis provides the energy required to break chemical bonds, initiating chemical transformations that may not occur under thermal conditions alone.

Ultraviolet (UV) Irradiation Effects

The S-S bond in this compound can be cleaved by ultraviolet radiation, leading to the formation of SF₅• radicals. wikipedia.org This property is exploited in the synthesis of S₂F₁₀ itself, which can be produced by the photochemical reduction or photolysis of sulfur pentafluoride compounds like SF₅Cl or SF₅Br. wikipedia.orgnih.gov

2 SF₅Br + hν (UV light) → S₂F₁₀ + Br₂ wikipedia.org

Furthermore, UV irradiation facilitates the reaction of S₂F₁₀ with other chemical species. For instance, in the presence of UV light, S₂F₁₀ reacts with chlorine gas to form sulfur chloride pentafluoride (SF₅Cl). youtube.com

S₂F₁₀ + Cl₂ + hν (UV light) → 2 SF₅Cl youtube.com

These reactions highlight the role of UV light in overcoming the activation energy barrier for the dissociation of the S-S bond, thereby enabling the formation of new compounds containing the SF₅ group.

Reactions with Inorganic Compounds

This compound reacts with a variety of inorganic compounds, often involving the cleavage of its S-S bond.

This compound reacts with dinitrogen tetrafluoride (N₂F₄) to produce N-pentafluorosulfanyldifluoroamine (SF₅NF₂). In this reaction, the S-S bond of this compound is cleaved, and each resulting SF₅ radical bonds with an NF₂ fragment from the dinitrogen tetrafluoride.

S₂F₁₀ + N₂F₄ → 2 SF₅NF₂

In the presence of excess chlorine gas (Cl₂), this compound undergoes a reaction to form sulfur chloride pentafluoride (SF₅Cl). wikipedia.orgnih.gov This reaction also proceeds via the cleavage of the S-S bond, with each SF₅ radical subsequently reacting with a chlorine atom.

S₂F₁₀ + Cl₂ → 2 SF₅Cl

The analogous reaction with bromine is reversible and yields sulfur bromide pentafluoride (SF₅Br). wikipedia.org

This compound is insoluble in water and does not undergo rapid hydrolysis under normal conditions. wikipedia.orgontosight.ai However, its high toxicity is believed to stem from its disproportionation within the lungs into sulfur hexafluoride (SF₆), which is inert, and sulfur tetrafluoride (SF₄). wikipedia.org The sulfur tetrafluoride then reacts with moisture to form highly corrosive and toxic species like sulfurous acid and hydrofluoric acid. wikipedia.orglibretexts.org

ReactantProduct(s)Conditions
Nitrogen Tetrafluoride (N₂F₄) N-pentafluorosulfanyldifluoroamine (SF₅NF₂)-
Chlorine (Cl₂) Sulfur Chloride Pentafluoride (SF₅Cl)Excess chlorine gas
Water (H₂O) No rapid reaction (insoluble)Direct contact
In vivo (Lungs) SF₆ and SF₄ (followed by hydrolysis of SF₄)Disproportionation

Reactions with Organic Compounds

The reactivity of this compound with organic molecules is primarily characterized by radical addition reactions, leveraging the formation of the SF₅ radical.

This compound can react with olefins (alkenes) through a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of the S-S bond in S₂F₁₀, typically induced by heat or UV light, to generate two SF₅ radicals.

Initiation: S₂F₁₀ → 2 SF₅•

The highly reactive SF₅ radical then adds to the carbon-carbon double bond of the olefin. This addition occurs in an anti-Markovnikov fashion, where the sulfur atom bonds to the less substituted carbon atom of the double bond, resulting in the formation of a more stable carbon radical intermediate. libretexts.org

Propagation: SF₅• + CH₂=CHR → •CH(SF₅)-CH₂R

This new carbon radical can then react with another molecule of S₂F₁₀ to yield the final product and another SF₅ radical, which continues the chain reaction.

•CH(SF₅)-CH₂R + S₂F₁₀ → CH₂(SF₅)-CH(SF₅)R + SF₅•

This process allows for the introduction of the pentafluorosulfanyl group into organic molecules. While SF₅Cl and SF₅Br are more commonly used for this purpose in laboratory synthesis due to their more controlled reactivity, S₂F₁₀ serves as a fundamental source for the SF₅ radical. researchgate.net

Reactant ClassReaction TypeKey IntermediateProduct Type
Olefins (Alkenes) Free-Radical AdditionPentafluorosulfanyl radical (SF₅•)Pentafluorosulfanyl-substituted alkanes

Radical Pathways in Organic Reactions

The chemistry of this compound is significantly influenced by the formation of the pentafluorosulfur (•SF₅) radical. The sulfur-sulfur bond in S₂F₁₀ has a dissociation energy of approximately 305 ± 21 kJ/mol. wikipedia.org This bond can be cleaved either thermally or photochemically to produce two •SF₅ radicals, which can then initiate or participate in a variety of radical reactions.

Initiation:

S₂F₁₀ ⇌ 2 •SF₅

This equilibrium is central to the radical reactivity of this compound. The •SF₅ radical is a key intermediate in the introduction of the pentafluorosulfanyl (SF₅) group into organic molecules, a process known as pentafluorosulfanylation. While more reactive reagents like SF₅Cl and SF₅Br are often preferred for this purpose in synthetic organic chemistry, the fundamental reactions involving the •SF₅ radical generated from S₂F₁₀ provide insight into its potential reactivity. researchgate.net

One illustrative example of the radical nature of S₂F₁₀ is its reaction with chlorine gas in the presence of ultraviolet radiation to produce sulfur chloride pentafluoride (SF₅Cl). libretexts.org This reaction proceeds through a radical chain mechanism where the photolytically generated chlorine radicals react with S₂F₁₀.

Reaction with Halogens:

ReactantConditionsProduct
S₂F₁₀ + Cl₂UV radiation2 SF₅Cl
S₂F₁₀ + Br₂Reversible2 SF₅Br

This table summarizes the radical-mediated reactions of this compound with halogens.

The analogous reaction with bromine is reversible and can be utilized for the synthesis of S₂F₁₀ from SF₅Br. libretexts.org Although specific examples of the addition of S₂F₁₀ across carbon-carbon multiple bonds are not widely reported, the established reactivity of the •SF₅ radical suggests that such reactions are plausible. The general mechanism would involve the addition of the •SF₅ radical to an alkene or alkyne to form a carbon-centered radical intermediate, which could then propagate a chain reaction or be terminated.

Oxidizing Agent Properties in Chemical Transformations

This compound is a potent oxidizing agent, a property that becomes more pronounced at elevated temperatures. odu.edu In its reactions, the sulfur atoms in S₂F₁₀, which have an oxidation state of +5, are typically reduced. wikipedia.org

A notable example of its oxidizing power is the oxidation of ammonia (B1221849) (NH₃) to form thiazyl trifluoride (NSF₃). libretexts.org

Oxidation of Ammonia:

S₂F₁₀ + 2 NH₃ → NSF₃ + NH₄F + SF₄

This reaction demonstrates the ability of S₂F₁₀ to facilitate complex redox transformations. The disproportionation of S₂F₁₀ at temperatures above 150 °C into sulfur hexafluoride (SF₆) and sulfur tetrafluoride (SF₄) is another key example of its redox chemistry. libretexts.org In this intramolecular redox process, one sulfur atom is oxidized to the +6 state (in SF₆) while the other is reduced to the +4 state (in SF₄).

Disproportionation Reaction:

ReactantTemperatureProductsSulfur Oxidation State Change
S₂F₁₀> 150 °CSF₆ + SF₄+5 → +6 and +4

This table details the disproportionation of this compound at elevated temperatures.

While specific, well-documented examples of S₂F₁₀ being used as an oxidant for common organic functional groups like thiols are not prevalent in the literature, its strong oxidizing potential suggests it would readily oxidize thiols (RSH) to disulfides (RSSR) and potentially further to sulfonic acids. libretexts.orgyoutube.com Similarly, primary and secondary amines would be expected to undergo oxidation, although the specific products would depend on the reaction conditions and the structure of the amine. libretexts.org The high toxicity and reactivity of S₂F₁₀ have likely limited its application as a routine oxidizing agent in organic synthesis in favor of more selective and safer reagents.

Molecular Structure and Bonding Analysis of Disulfur Decafluoride

Molecular Geometry and Spatial Arrangement

The three-dimensional structure of disulfur (B1233692) decafluoride is defined by the precise arrangement of its constituent atoms. This arrangement is a direct consequence of the electronic interactions between the sulfur and fluorine atoms.

Octahedral Coordination Geometry Around Sulfur Centers

Each sulfur atom in the disulfur decafluoride molecule serves as a central hub for five fluorine atoms and the other sulfur atom. sydney.edu.aulumenlearning.com This arrangement results in an octahedral geometry around each sulfur center. sydney.edu.aulumenlearning.com In this configuration, the six atoms surrounding each sulfur atom occupy the vertices of an octahedron, with the sulfur atom at its center. This highly symmetrical arrangement minimizes electron pair repulsion, leading to a stable molecular structure.

An early and pivotal study utilizing electron diffraction techniques provided crucial data on the molecule's dimensions. The key bond lengths and angles that define this geometry are summarized in the table below.

Interactive Data Table: Bond Parameters of this compound

ParameterValue
S-S Bond Length2.21 Å
S-F (axial) Bond Length1.56 Å
S-F (equatorial) Bond Length1.56 Å
F(axial)-S-F(equatorial) Angle90°
F(equatorial)-S-F(equatorial) Angle90°
S-S-F(equatorial) Angle90°

Data sourced from the 1953 electron diffraction study by Harvey and Bauer.

S-S Bond Characteristics and Conformational Studies

A defining feature of this compound is the direct bond between the two sulfur atoms. This S-S bond has a measured length of 2.21 Å. The nature of the rotation around this bond has been a subject of scientific inquiry. The two SF₅ groups can, in principle, adopt different rotational orientations relative to each other, leading to two primary conformations: staggered (D₄d symmetry) and eclipsed (D₄h symmetry).

Early electron diffraction studies were unable to definitively distinguish between these two conformations. However, subsequent vibrational spectroscopy and computational studies have explored the rotational barrier between these forms. The staggered conformation is generally considered to be the more stable of the two, as it minimizes the steric repulsion between the fluorine atoms on the adjacent sulfur atoms. The energy barrier to rotation is relatively small, indicating that the molecule may exhibit some degree of torsional flexibility.

Bonding Nature and Hybridization

The forces holding the this compound molecule together are a prime example of covalent bonding, with interesting considerations regarding the valence of the sulfur atoms.

Covalent Bonding Analysis

The bonds between sulfur and fluorine, as well as the bond between the two sulfur atoms, are covalent in nature. This means that electrons are shared between the atoms to achieve a stable electron configuration. The significant electronegativity difference between sulfur and fluorine atoms imparts a polar character to the S-F bonds, with a partial negative charge residing on the fluorine atoms and a partial positive charge on the sulfur atoms. The S-S bond, being between two identical atoms, is nonpolar.

Hypervalent Sulfur Considerations

In this compound, each sulfur atom forms six bonds: five to fluorine atoms and one to the other sulfur atom. This exceeds the eight electrons typically found in the valence shell of main group elements, a phenomenon known as hypervalency. The oxidation state of each sulfur atom in S₂F₁₀ is +5.

To accommodate these six bonds, the sulfur atoms are understood to utilize an expanded octet. This is explained through the concept of hybridization. In the case of the octahedral geometry around each sulfur atom, sp³d² hybridization is invoked. In this model, one 3s, three 3p, and two 3d orbitals of the sulfur atom combine to form six equivalent hybrid orbitals. These hybrid orbitals then overlap with the orbitals of the five fluorine atoms and the other sulfur atom to form the sigma bonds that constitute the molecular framework. Molecular orbital theory offers an alternative explanation for hypervalency that does not necessitate the involvement of d-orbitals, instead proposing the formation of three-center four-electron bonds.

Isotopic Distribution Patterns and their Analytical Implications

The presence of natural isotopes of both sulfur and fluorine gives rise to a characteristic isotopic distribution pattern for this compound, which has important implications for its detection and analysis, particularly through mass spectrometry.

Sulfur has four stable isotopes: ³²S (95.02% abundance), ³³S (0.75%), ³⁴S (4.21%), and ³⁶S (0.02%). Fluorine, on the other hand, has only one stable isotope, ¹⁹F. This means that the isotopic pattern of a fragment containing sulfur will be determined by the natural abundances of the sulfur isotopes.

In mass spectrometry, the this compound molecule can fragment in predictable ways. A common fragmentation pathway involves the cleavage of the S-S bond, leading to the formation of the SF₅⁺ ion. The mass-to-charge ratio (m/z) of this fragment will exhibit a characteristic isotopic signature due to the presence of different sulfur isotopes.

Interactive Data Table: Isotopic Pattern for the SF₅⁺ Fragment

IonExpected m/zRelative Abundance
[³²SF₅]⁺127100%
[³³SF₅]⁺1280.8%
[³⁴SF₅]⁺1294.4%

The presence of this distinct isotopic pattern serves as a fingerprint for sulfur-containing fragments in a mass spectrum, allowing for the confident identification of this compound, even in trace amounts. This is particularly relevant in analytical methods such as gas chromatography-mass spectrometry (GC-MS), which can be used to detect and quantify S₂F₁₀ in complex mixtures. The precise mass measurements and the characteristic isotopic ratios provide a high degree of certainty in the identification of this compound.

Structural Comparisons with Related Sulfur Fluorides

The structure of S₂F₁₀ consists of two sulfur atoms, each octahedrally coordinated to five fluorine atoms and the other sulfur atom. This results in a molecule with D₄d symmetry, resembling two SF₅ groups joined by a sulfur-sulfur single bond. Electron diffraction studies have determined the S-S bond length to be approximately 2.21 Å and the average S-F bond length to be 1.56 Å. The bond angles in the SF₅ groups are consistent with a slightly distorted octahedral geometry, with F-S-F angles of approximately 90° and 180°, and the S-S-F bond angle is close to 90°.

Table 1: Comparison of Molecular Geometries of Sulfur Fluorides

CompoundFormulaMolecular GeometryPoint Group
This compoundS₂F₁₀Two connected distorted octahedraD₄d
Sulfur HexafluorideSF₆Octahedral nist.govchegg.comOₕ
Sulfur TetrafluorideSF₄See-saw wikipedia.orgresearchgate.netC₂ᵥ
Disulfur DifluorideS₂F₂Gauche (F-S-S-F chain)C₂

In contrast, sulfur hexafluoride (SF₆) features a single sulfur atom at the center of a highly symmetrical octahedron, bonded to six fluorine atoms. nist.govchegg.com The molecule has Oₕ symmetry, and all S-F bonds are equivalent with a length of 1.56 Å. The F-S-F bond angles are precisely 90° and 180°. The S-F bond length in SF₆ is notably similar to the average S-F bond length in S₂F₁₀, suggesting that the electronic environment around the sulfur atoms in the SF₅ groups of S₂F₁₀ is comparable to that in SF₆.

Sulfur tetrafluoride (SF₄) presents a departure from octahedral geometry due to the presence of a lone pair of electrons on the central sulfur atom. This results in a see-saw molecular geometry with C₂ᵥ symmetry. wikipedia.orgresearchgate.net The five electron pairs (four bonding pairs and one lone pair) arrange themselves in a trigonal bipyramidal electron geometry to minimize repulsion. In SF₄, there are two distinct types of S-F bonds: two axial bonds and two equatorial bonds. The axial S-F bonds are longer (approximately 1.64-1.65 Å) than the equatorial S-F bonds (approximately 1.54-1.55 Å). The bond angles deviate significantly from the ideal trigonal bipyramidal angles, with the equatorial F-S-F angle being approximately 102° and the axial F-S-F angle being around 173°.

Disulfur difluoride (S₂F₂) is structurally different from the others, consisting of a chain-like F-S-S-F arrangement. It adopts a gauche conformation with C₂ symmetry. The S-S bond length in S₂F₂ is approximately 1.89 Å, which is considerably shorter than the S-S bond in S₂F₁₀. This suggests a stronger sulfur-sulfur bond in S₂F₂, likely due to the lower oxidation state of sulfur and different hybridization. The S-F bond length in S₂F₂ is about 1.635 Å, and the F-S-S bond angle is approximately 108.3°.

Table 2: Comparison of Bond Lengths and Angles in Sulfur Fluorides

CompoundS-S Bond Length (Å)S-F Bond Length (Å)F-S-F Bond Angles (°)Other Angles (°)
This compound (S₂F₁₀) 2.211.56 (avg.)~90, ~180S-S-F: ~90
Sulfur Hexafluoride (SF₆) N/A1.5690, 180N/A
Sulfur Tetrafluoride (SF₄) N/AAxial: 1.64-1.65Equatorial: 1.54-1.55~102, ~173N/A
Disulfur Difluoride (S₂F₂) 1.891.635N/AF-S-S: 108.3

The comparative data reveals a clear trend: the S-F bond lengths are influenced by the coordination number and the presence of lone pairs on the sulfur atom. The octahedral environment in both S₂F₁₀ and SF₆ results in similar S-F bond lengths. The presence of a lone pair and lower coordination in SF₄ leads to a distortion of the geometry and a differentiation between axial and equatorial S-F bonds. The unique chain structure of S₂F₂ results in distinct bond parameters compared to the other sulfur fluorides. The most striking difference is the S-S bond length, which is significantly longer in S₂F₁₀ than in S₂F₂, reflecting the steric hindrance imposed by the bulky SF₅ groups and the higher oxidation state of the sulfur atoms.

Spectroscopic Characterization Techniques Applied to Disulfur Decafluoride

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy has been a primary tool for investigating the vibrational modes of disulfur (B1233692) decafluoride. Early studies reported the IR spectrum of S₂F₁₀ as a means to compare its structure to that of sulfur hexafluoride (SF₆), considering it a dimer of SF₅. acs.org The infrared spectrum of S₂F₁₀ has been examined in the vapor phase, as well as in the solid state at liquid nitrogen temperatures. cdnsciencepub.comresearchgate.net

Initial interpretations of the IR spectrum suggested that the molecule consists of two SF₅ groups joined by a sulfur-sulfur bond. acs.org The very strong band observed at 940 cm⁻¹ was assigned to the vibration of the plane of four fluorine atoms relative to the central sulfur atom, a mode analogous to the F₁ᵤ fundamental in SF₆ at the same wavenumber. acs.org The increased intensity of this band in S₂F₁₀ compared to SF₆ is attributed to the presence of two such vibrating groups per molecule. acs.org Bands at 544 or 576 cm⁻¹ were tentatively assigned to the S-S stretching vibration. acs.org

A more detailed vibrational assignment was made possible by combining IR data with Raman spectroscopy, which allowed for the identification of most fundamental frequencies based on D₄d or D₄h symmetry. cdnsciencepub.comcdnsciencepub.com

Interactive Data Table: Key Infrared Bands of Disulfur Decafluoride

Wavenumber (cm⁻¹)IntensityTentative AssignmentReference
940Very StrongSF₄ plane vibration acs.org
917Strong- acs.org
890StrongS-S stretch acs.org
827Very Strong- acs.org
733Weak- acs.org
683Medium- acs.org
605Weak- acs.org
576StrongS-S stretch acs.org
544StrongS-S stretch acs.org

The HITRAN database includes molecules that are characterized by their infrared absorption cross-sections. harvard.edu This data is essential for quantitative analysis and atmospheric modeling. While specific absorption cross-section data for S₂F₁₀ is not detailed in the provided search results, this technique is a standard method for quantifying gases.

Studies on the infrared spectrum of S₂F₁₀ have been conducted over a range of wavenumbers, for instance from 5 to 35 µm for the vapor and 10 to 24 µm for the solid at low temperatures. cdnsciencepub.comresearchgate.net Measurements have been performed using instruments like double-beam spectrophotometers with various prisms (e.g., sodium chloride and potassium bromide) to cover different spectral regions. acs.org The resolution of these studies allows for the identification of numerous distinct absorption bands, providing a detailed fingerprint of the molecule's vibrational structure. acs.org

Raman Spectroscopy for Vibrational and Structural Confirmation

Raman spectroscopy has been instrumental in confirming the vibrational assignments and structural details of this compound. cdnsciencepub.comresearchgate.net The Raman spectrum of liquid S₂F₁₀, including depolarization ratios, has been obtained to complement infrared data. cdnsciencepub.comcdnsciencepub.com This combined approach has enabled a more complete vibrational assignment consistent with either D₄d or D₄h symmetry. cdnsciencepub.comresearchgate.net

In these studies, all fundamental vibrations were identified except for two low-frequency FSSF bending modes and the inactive torsional mode. cdnsciencepub.comcdnsciencepub.com Normal coordinate calculations were employed to estimate the positions of these unobserved modes, placing the bending frequencies at approximately 37 and 57 cm⁻¹. cdnsciencepub.comresearchgate.net A simple potential energy calculation suggested a torsional frequency of around 89 cm⁻¹. cdnsciencepub.comresearchgate.net

The Raman data revealed three strongly polarized bands at 908, 690, and 246 cm⁻¹, which were assigned to totally symmetric frequencies. cdnsciencepub.com

Interactive Data Table: Raman Bands of Liquid this compound

Wavenumber (cm⁻¹)PolarizationAssignmentReference
908Polarizedv₁, A₁₀ (S-F stretch) cdnsciencepub.com
690Polarizedv₂, A₁₀ cdnsciencepub.com
246Polarizedv₄, A₁₀ cdnsciencepub.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Detection

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive method for the detection and analysis of this compound, particularly for identifying it as a trace impurity in sulfur hexafluoride (SF₆). nih.govacs.org A method has been developed that can detect S₂F₁₀ at parts-per-billion (ppb) levels. nih.gov This technique often involves a heated jet separator in the GC/MS system. acs.org

In this setup, a portion of the S₂F₁₀ undergoes thermal decomposition in the heated tube (around 180 °C), converting to thionyl fluoride (B91410) (SOF₂) through surface-catalyzed reactions with water. acs.org The mass spectrometer can then detect the resulting SOF₂ without interference from the ion signals of SF₆. acs.org The GC column used in such analyses can be a Teflon tube packed with a stationary phase like SP-2100 on Chromosorb WAW, with helium as the carrier gas. acs.org This methodology provides an unambiguous indication of the presence of S₂F₁₀. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy for Multi-Component Gas Mixture Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the real-time analysis of multi-component gas mixtures. epa.gov It allows for the simultaneous quantification of the concentrations of numerous gases by identifying their unique spectral fingerprints, which arise from their discrete vibrational and rotational energy levels. epa.govfraunhofer.de

While conventional methods like gas chromatography can be expensive and slow, FTIR offers a faster alternative for analyzing complex gas mixtures. fraunhofer.de Modern FTIR systems utilize computerized programs and mathematical techniques such as classical least squares (CLS) and partial least squares (PLS) to deconvolve overlapping spectra, which is common in complex mixtures. epa.gov This capability makes FTIR suitable for applications like analyzing the composition of biogas or monitoring industrial processes. fraunhofer.demostwiedzy.pl Although specific applications of FTIR for S₂F₁₀ mixtures were not detailed in the search results, its utility in analyzing complex gaseous products from electrical discharges in SF₆, where S₂F₁₀ can be formed, is well-established. osti.gov

Electron Diffraction Studies for Gas-Phase Structure Elucidation

The S₂F₁₀ molecule was shown to be a symmetric top. cdnsciencepub.com Electron diffraction studies determined the sulfur-sulfur bond length to be approximately 2.21 Å. They also quantified the axial and equatorial fluorine-sulfur bond lengths. However, these initial studies could not definitively determine the relative orientation of the two SF₅ groups—that is, whether they adopt an eclipsed (D₄h symmetry) or staggered (D₄d symmetry) conformation, as both point groups were consistent with the diffraction data. cdnsciencepub.com

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the bonding and electronic properties of this compound. The molecule consists of two sulfur atoms, each octahedrally coordinated to five fluorine atoms and the other sulfur atom. wikipedia.org

Electron Density Distribution Research

Ab initio calculations and density functional theory (DFT) have been employed to study the electron density distribution within the S₂F₁₀ molecule. These studies reveal a high degree of covalent character in both the S-S and S-F bonds. The electron density is significantly polarized towards the highly electronegative fluorine atoms, resulting in partial positive charges on the sulfur atoms. This charge distribution influences the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the sulfur centers.

Thermochemical Properties and Energetics

Computational thermochemistry provides valuable data on the stability and energy changes associated with chemical reactions involving S₂F₁₀.

Bond Dissociation Energies

A critical parameter for understanding the reactivity of this compound is the strength of its sulfur-sulfur bond. Experimental and computational studies have provided varying values for this bond dissociation energy (BDE).

An earlier reported value for the S-S BDE is approximately 305 ± 21 kJ/mol. wikipedia.org

More recent ab initio calculations, using a modified second-order Gaussian-2 procedure, suggest a lower value, with D₀°(F₅S–SF₅) calculated to be 195 ± 8 kJ/mol and D₂₉₈°(F₅S–SF₅) as 198 ± 8 kJ/mol. researchgate.net

The significant strength of the S-S bond, which is noted to be about 80 kJ/mol stronger than the S-S bond in diphenyldisulfide, contributes to the molecule's relative inertness at room temperature. wikipedia.orgbrainly.com At elevated temperatures, however, the homolytic cleavage of this bond to form two SF₅ radicals is a key step in its decomposition. brainly.com

Reported S-S Bond Dissociation Energies for this compound
MethodBond Dissociation Energy (kJ/mol)Reference
Experimental/Older Data305 ± 21 wikipedia.org
Ab initio (Gaussian-2, D₀°)195 ± 8 researchgate.net
Ab initio (Gaussian-2, D₂₉₈°)198 ± 8 researchgate.net

Enthalpy Functions and Thermodynamic Data

Ab initio calculations have been performed to determine the thermochemistry of S₂F₁₀. These studies have yielded important thermodynamic data, including the standard enthalpy of formation (ΔfH°).

The calculated standard enthalpy of formation at 0 K, ΔfH₀°(S₂F₁₀), is -1880 kJ/mol. researchgate.net

At 298 K, the standard enthalpy of formation, ΔfH₂₉₈°(S₂F₁₀), is -1903 kJ/mol, with an estimated uncertainty of 8 kJ/mol. researchgate.net

These values indicate that the formation of this compound is a highly exothermic process. Additionally, the torsional barrier of the S-S bond has been calculated to be 40 ± 5 kJ/mol, suggesting that torsional motion is negligible at 298 K. researchgate.net

Calculated Thermodynamic Data for this compound
PropertyValueReference
ΔfH₀° (kJ/mol)-1880 researchgate.net
ΔfH₂₉₈° (kJ/mol)-1903 ± 8 researchgate.net
S-S Torsional Barrier (kJ/mol)40 ± 5 researchgate.net

Reaction Modeling and Kinetic Parameter Estimation

Computational modeling is essential for understanding the kinetics of reactions involving S₂F₁₀, particularly its thermal decomposition. The primary decomposition reaction is the disproportionation into sulfur hexafluoride (SF₆) and sulfur tetrafluoride (SF₄):

S₂F₁₀ → SF₆ + SF₄

This reaction has been found to be a homogeneous, first-order process. researchgate.net A proposed mechanism involves the following steps:

S₂F₁₀ ⇌ 2SF₅ (fast equilibrium)

2SF₅ → SF₆ + SF₄ (slow, rate-determining step) researchgate.net

Environmental and Atmospheric Chemistry of Disulfur Decafluoride

Formation Pathways in Industrial and Atmospheric Contexts

Disulfur (B1233692) decafluoride is not produced commercially for any end-use application. Its presence in the environment is predominantly a result of the decomposition of sulfur hexafluoride in high-voltage electrical equipment.

Disulfur decafluoride is a notable byproduct generated during the synthesis of sulfur hexafluoride (SF₆) nih.govwikipedia.orgguidechem.com. SF₆ is extensively used in the electrical power industry for insulation and arc quenching in gas-insulated switchgear (GIS), circuit breakers, and other high-voltage equipment researchgate.netepa.gov. During the manufacturing process of SF₆, impurities and side reactions can lead to the formation of S₂F₁₀, which must then be removed from the final product youtube.com.

The primary concern regarding S₂F₁₀ formation lies within the operational lifecycle of SF₆-insulated equipment. Electrical discharges, such as sparks, coronas, and arcs, provide the energy necessary to break down the otherwise inert SF₆ molecules researchgate.netepa.govelectrochemsci.org. These discharges can occur during normal switching operations, insulation defects, or equipment failure epa.gov. The decomposition of SF₆ under these conditions creates a complex mixture of byproducts, with S₂F₁₀ being one of the most hazardous due to its high toxicity researchgate.netepa.govtandfonline.com.

The formation of S₂F₁₀ is thought to occur through the recombination of sulfur pentafluoride (SF₅) radicals, which are generated from the electron impact-induced fragmentation of SF₆ tandfonline.com. The reaction is as follows:

SF₅• + SF₅• → S₂F₁₀

The decomposition of SF₆ in high-voltage systems is a complex process influenced by the type and energy of the electrical discharge, as well as the presence of contaminants like moisture (H₂O) and oxygen (O₂) electrochemsci.orgwika.comtjh2b.com. Various types of electrical stress can lead to the formation of S₂F₁₀ and other toxic byproducts:

Partial (Corona) Discharges: These are low-level discharges that can occur due to insulation defects epa.gov.

Spark Discharges: These occur at insulation defects or during switching operations epa.gov.

Switching Arcs: These are generated in load break switches and power circuit breakers epa.gov.

Failure Arcs: These result from insulation breakdown or switchgear interruption failure epa.gov.

Each type of discharge can produce different concentrations and mixtures of byproducts epa.gov. Besides S₂F₁₀, other significant decomposition products include sulfur tetrafluoride (SF₄), sulfuryl fluoride (B91410) (SO₂F₂), thionyl fluoride (SOF₂), sulfur dioxide (SO₂), and hydrogen fluoride (HF) epa.govelectrochemsci.orgwika.com. The presence of moisture can exacerbate the formation of these corrosive and toxic compounds wika.com. Due to its high toxicity, S₂F₁₀ is often the byproduct of greatest concern, even when present at lower concentrations compared to other decomposition products epa.govtandfonline.com.

Table 1: Typical Net Production Yields of SF₆ Decomposition Products

Decomposition ProductTypical Net Production Yield (percent by volume)
SOF₂59
SO₂F₂14
SO₂11
SF₄5
S₂F₁₀<1

Data adapted from Dervos and Vassiliou (2000) as cited in an EPA report. Note that actual concentrations can vary based on specific conditions. epa.gov

Environmental Degradation Mechanisms

Once formed, this compound can be degraded through several environmental pathways, primarily thermal and photochemical processes.

This compound is susceptible to thermal decomposition. At temperatures above 150°C, it begins to slowly break down into sulfur hexafluoride (SF₆) and sulfur tetrafluoride (SF₄) youtube.com. The decomposition process becomes rapid at higher temperatures tandfonline.com. For instance, the half-life of S₂F₁₀ is approximately 1.5 seconds at 250°C tandfonline.com. Upon heating above 400°C, it decomposes into toxic and corrosive fumes, including sulfur oxides and sulfur fluorides nih.govguidechem.comgezondheidsraad.nl.

This property is relevant for both industrial mitigation and environmental fate. In controlled environments, heating SF₆ gas contaminated with S₂F₁₀ to 250°C for a short period can effectively decompose the toxic byproduct tandfonline.com. In the environment, while such high temperatures are not typical at ground level, this decomposition pathway could be significant in high-temperature industrial processes or during events like fires involving electrical equipment.

The thermal decomposition reaction is as follows:

S₂F₁₀ → SF₆ + SF₄

In the atmosphere, the primary degradation pathway for many chemical compounds is through photochemical reactions initiated by sunlight. While specific detailed studies on the atmospheric photochemical degradation of S₂F₁₀ are limited in the provided search results, the principles of photolysis suggest that ultraviolet (UV) radiation can break the chemical bonds in S₂F₁₀. The photochemical decomposition of greenhouse gases is recognized as a method that can form chemically energetic particles capable of disintegrating these gases under ultraviolet light researchgate.net. This process is a key area of research for breaking down potent greenhouse gases and other atmospheric pollutants.

Advanced Analytical Methodologies for Disulfur Decafluoride Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Detection

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the detection of trace levels of disulfur (B1233692) decafluoride in sulfur hexafluoride. semanticscholar.orgsemanticscholar.org This method offers high sensitivity and selectivity, making it suitable for identifying S₂F₁₀ even at parts-per-billion (ppb) levels. nih.gov The process involves the separation of S₂F₁₀ from the bulk SF₆ gas and other decomposition products using a gas chromatograph, followed by detection and identification by a mass spectrometer. ujecology.comrestek.com The mass spectrometer ionizes the S₂F₁₀ molecules and separates them based on their mass-to-charge ratio, providing a definitive identification of the compound. ujecology.com

In some GC-MS systems, a heated jet separator is utilized as an interface between the gas chromatograph and the mass spectrometer. nih.govyoutube.com The jet separator selectively removes a significant portion of the lighter carrier gas (such as helium) from the sample stream, thereby enriching the concentration of the heavier analyte, S₂F₁₀, that enters the mass spectrometer. youtube.comresearchgate.net This enrichment process enhances the sensitivity of the detection method. researchgate.net The principle of operation relies on the difference in momentum between the carrier gas and the analyte molecules. As the gas mixture exits a nozzle at high velocity, the heavier S₂F₁₀ molecules tend to travel in a straight line into the mass spectrometer's ion source, while the lighter carrier gas molecules are pumped away. youtube.com

To achieve even greater sensitivity in the detection of S₂F₁₀, cryogenic enrichment techniques can be employed prior to GC-MS analysis. semanticscholar.orgosti.gov This sample preparation step involves passing a known volume of the SF₆ gas sample through a cold trap, which is maintained at a very low temperature, typically using liquid nitrogen. google.com At this low temperature, S₂F₁₀ and other less volatile decomposition products condense and are trapped, while the bulk of the more volatile SF₆ passes through. After the collection phase, the trap is heated, and the concentrated analytes are introduced into the GC-MS system for analysis. This pre-concentration step significantly lowers the detection limits for S₂F₁₀. semanticscholar.orgosti.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Gas Mixture Analysis

Fourier Transform Infrared (FTIR) spectroscopy is another valuable tool for the analysis of gas mixtures containing SF₆ and its decomposition products. ics-schneider.denih.govthermofisher.com FTIR analyzers work by passing a beam of infrared radiation through the gas sample. thermofisher.comgasmet.com The molecules in the sample absorb the IR radiation at specific frequencies that correspond to their unique vibrational modes, creating an absorption spectrum that acts as a molecular "fingerprint". thermofisher.comgasmet.com This allows for the simultaneous identification and quantification of multiple gas components, including S₂F₁₀, within a single measurement. gasmet.comaiche.org

A key advantage of FTIR spectroscopy is that it is a non-destructive analytical technique. qicomposites.comresearchgate.netmdpi.commdpi.com The gas sample can be analyzed without being altered or destroyed, which allows for further analysis by other methods if necessary. qicomposites.commdpi.com The FTIR spectrometer measures the absorption of infrared radiation by the gas sample, and from the resulting spectrum, the concentration of each component can be determined based on Beer's law. gasmet.com This non-invasive approach is particularly useful for monitoring the composition of SF₆ gas in electrical equipment over time. qicomposites.com

FTIR spectroscopy can detect a range of SF₆ decomposition products. The detection limits for these compounds can vary depending on the specific instrument and analytical conditions. Below is a table of typical detection limits for various decomposition products found in SF₆ using a laboratory-based FTIR system.

Decomposition ProductDetection Limit (ppmv)
Disulfur decafluoride (S₂F₁₀)2
Sulfur dioxide (SO₂)10
Hydrogen fluoride (B91410) (HF)0.5
Sulfur tetrafluoride (SF₄)3
Thionyl fluoride (SOF₂)10
Thionyl tetrafluoride (SOF₄)5
Sulfuryl fluoride (SO₂F₂)3
Silicon tetrafluoride (SiF₄)5
Carbon monoxide (CO)5
Carbonyl sulfide (COS)5
Tetrafluoromethane (CF₄)3
Hexafluoroethane (C₂F₆)2
Octafluoropropane (C₃F₈)2

Data sourced from a WIKA GFTIR-10 measuring system specification sheet. ics-schneider.de

Specialized Chemical Assays for Research Detection

In a research context, several specialized chemical assays have been developed for the detection of S₂F₁₀. semanticscholar.orgosti.gov While these methods may not be as commonly used for routine field analysis as GC-MS or FTIR, they provide alternative approaches for detecting the presence of this toxic gas. semanticscholar.org Two particularly promising assays involve colorimetric reactions. semanticscholar.orgosti.gov

One such assay involves the reaction of S₂F₁₀ with sodium iodide (NaI). semanticscholar.orgosti.gov In this reaction, S₂F₁₀ oxidizes the iodide ions to produce free iodine (I₂). The amount of iodine produced can then be quantified by titration with sodium thiosulfate, providing an indirect measure of the S₂F₁₀ concentration. semanticscholar.orgosti.gov

Another assay utilizes the reaction of S₂F₁₀ with p-phenylenediamine. semanticscholar.orgosti.gov This reaction produces a distinct pink or red color, and the intensity of the color is proportional to the concentration of S₂F₁₀. semanticscholar.orgosti.gov This colorimetric method holds promise for the development of simple, rapid field tests for the presence of S₂F₁₀. semanticscholar.org For an 8 ml gas sample, this method has a detection limit of approximately 6 ppm of S₂F₁₀ in SF₆. osti.gov

Assay TypeReagentsDetection Principle
TitrationSodium iodide (NaI), Sodium thiosulfateS₂F₁₀ oxidizes NaI to I₂, which is then titrated.
Colorimetricp-phenylenediamineReaction with S₂F₁₀ produces a pink/red color.

Colorimetric Assay Development

Colorimetric assays offer a straightforward and often portable method for the detection of specific chemical compounds, typically involving a visible color change that can be correlated to the concentration of the analyte. For this compound, early development of such assays was driven by the need for rapid field detection.

One of the most notable colorimetric methods for S₂F₁₀ detection involves its reaction with p-phenylenediamine. This reaction produces a distinct pink to pink-red color, which can be observed on a treated filter paper through which a gas sample is passed. The intensity of the color change is proportional to the concentration of S₂F₁₀. Research has shown that this method is quite sensitive, with the ability to detect S₂F₁₀ concentrations in the range of 20-50 parts per million (ppm), producing a clear color change. The limit of detection for an 8 ml gas sample has been reported to be approximately 6 ppm. The color development is cumulative, meaning that passing a larger volume of gas containing a lower concentration of S₂F₁₀ over the reactive surface can still produce a discernible color change, potentially lowering the detection limit with modified sampling procedures.

While this colorimetric assay provides a useful screening tool for identifying potentially hazardous levels of S₂F₁₀, its sensitivity may not be sufficient to detect the compound at its Threshold Limit Value (TLV), which is set at a much lower level (0.01 ppm). Furthermore, the specificity of this method in the presence of other sulfur-fluoride compounds, which can be produced during the electrical decomposition of SF₆, is a critical consideration.

Colorimetric Assay Parameters for S₂F₁₀ Detection
Reagent p-phenylenediamine
Observable Change Pink to pink-red color
Detection Range 20-50 ppm
Limit of Detection (8 ml sample) ~6 ppm
Principle Reaction of S₂F₁₀ with the reagent to form a colored product.

Reaction-Based Detection Principles (e.g., with NaI, p-phenylenediamine)

Reaction-based detection relies on a specific chemical reaction of the target analyte to produce a measurable signal. Besides the colorimetric application of p-phenylenediamine, other reactions have been explored for the detection of S₂F₁₀.

One such method involves the reaction of S₂F₁₀ with sodium iodide (NaI). In this reaction, S₂F₁₀ oxidizes the iodide ions (I⁻) from NaI to produce free iodine (I₂). The amount of iodine generated can then be quantified, typically through titration with a standard solution of sodium thiosulfate. This method provides a quantitative measure of the S₂F₁₀ present in a sample. This approach was one of two promising chemical assays identified during early research into S₂F₁₀ detection.

The reaction with p-phenylenediamine, as mentioned in the colorimetric assay section, is another key example of a reaction-based detection principle. The formation of the colored product allows for both qualitative and semi-quantitative analysis. The sensitivity of this reaction to S₂F₁₀ is noteworthy, although its application for precise quantification requires careful calibration and consideration of potential interferences from other decomposition products of SF₆.

Reaction-Based Detection of S₂F₁₀
Reagent Sodium Iodide (NaI)
Principle S₂F₁₀ oxidizes iodide (I⁻) to iodine (I₂).
Quantification Titration of the produced iodine with sodium thiosulfate.
Reagent p-phenylenediamine
Principle Reaction produces a pink/red colored product.
Quantification Colorimetric; intensity of color is related to concentration.

Emerging Analytical Techniques in Chemical Research

While traditional methods provide a foundation for S₂F₁₀ detection, modern analytical chemistry offers more advanced and sensitive techniques for its precise quantification, especially at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It has been successfully applied to the detection of trace amounts of S₂F₁₀ in SF₆. In this method, a gas sample is introduced into a gas chromatograph, where S₂F₁₀ is separated from other components. The separated compound then enters a mass spectrometer, which provides detailed information about its molecular weight and structure, allowing for highly specific and sensitive detection. A method utilizing a gas chromatograph/mass spectrometer (GC/MS) equipped with a heated jet separator has been described for the detection of S₂F₁₀ in SF₆ at the parts-per-billion (ppb) level.

Electrochemical Sensors represent a growing area of interest for the detection of toxic gases. These sensors work by measuring changes in electrical properties (such as current or potential) that occur when the target gas interacts with the sensor material. For the decomposition products of SF₆, which can include S₂F₁₀, electrochemical sensor arrays are being developed. These arrays can provide real-time monitoring and can be designed to be portable for field use. The development of electrochemical sensors with high sensitivity and selectivity for S₂F₁₀ is an active area of research.

Portable Spectroscopic Analyzers , such as those based on Fourier Transform Infrared (FTIR) spectroscopy, are also emerging as valuable tools for industrial gas monitoring. Portable FTIR analyzers can simultaneously measure multiple gases and can be used for real-time analysis in the field. This technology holds promise for the on-site detection of S₂F₁₀ in industrial settings where SF₆ is used.

Emerging Analytical Techniques for S₂F₁₀
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by gas chromatography followed by detection with mass spectrometry.
Key Advantage High sensitivity (ppb level) and specificity.
Technique Electrochemical Sensors
Principle Measurement of changes in electrical properties upon interaction with the target gas.
Key Advantage Potential for real-time and portable detection.
Technique Portable Spectroscopic Analyzers (e.g., FTIR)
Principle Infrared absorption spectroscopy for gas identification and quantification.
Key Advantage Simultaneous multi-gas analysis and field portability.

Specialized Research Applications of Disulfur Decafluoride

Precursor in Fluorocarbon and Sulfur-Containing Compound Synthesis Research

Disulfur (B1233692) decafluoride serves as a key starting material in the laboratory-scale synthesis of various fluorinated and sulfur-containing compounds. Its utility stems from the presence of the sulfur-sulfur bond, which can be cleaved to generate pentafluorosulfanyl (SF₅) radicals. At elevated temperatures, it acts as a potent fluorinating agent. guidechem.com The compound is often produced as a byproduct during the manufacturing of sulfur hexafluoride (SF₆) or through laboratory methods such as the photochemical reduction of sulfur chloride pentafluoride (SF₅Cl). wikipedia.orgnih.gov

In research settings, disulfur decafluoride is used to synthesize other specialized sulfur-fluorine compounds. Its reaction with other halogens provides a pathway to important reagents. For instance, S₂F₁₀ reacts with chlorine (Cl₂) and bromine (Br₂) to produce sulfur chloride pentafluoride (SF₅Cl) and sulfur bromide pentafluoride (SF₅Br), respectively. wikipedia.org These compounds are themselves valuable precursors for introducing the SF₅ group. Furthermore, S₂F₁₀ has been shown to oxidize ammonia (B1221849), leading to the formation of thiazyl trifluoride (NSF₃). wikipedia.org

Table 9.1: Selected Synthesis Reactions Using this compound

ReactantProductReaction Description
Chlorine (Cl₂)Sulfur Chloride Pentafluoride (SF₅Cl)Reaction with S₂F₁₀ yields a key reagent for pentafluorosulfanylation. wikipedia.org
Bromine (Br₂)Sulfur Bromide Pentafluoride (SF₅Br)A reversible reaction with S₂F₁₀ provides another route to an SF₅-containing precursor. wikipedia.org
Ammonia (NH₃)Thiazyl Trifluoride (NSF₃)Demonstrates the oxidizing capability of S₂F₁₀ in specialized synthesis. wikipedia.org

The most significant research application of this compound is as a source for the pentafluorosulfanyl (SF₅) group. researchgate.netcnr.it The SF₅ group is often referred to as a "super-trifluoromethyl group" because it possesses even greater electronegativity and steric bulk than the trifluoromethyl (CF₃) group, while also being highly stable. rowansci.comchemrxiv.orgfigshare.com These properties make it highly desirable for modifying organic molecules in pharmaceutical and agrochemical research to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.netrowansci.com

While the direct use of the highly toxic S₂F₁₀ is often avoided, it is the ultimate precursor for other more manageable reagents like SF₅Cl. chemrxiv.org Research has demonstrated that incorporating the SF₅ group can significantly alter the biological and chemical properties of a molecule. nih.gov The development of methods to perform this chemical transformation is an active area of research, driven by the superior molecular properties that the SF₅ group imparts compared to more common fluorinated groups. chemrxiv.orgnih.gov

Table 9.2: Key Properties of the Pentafluorosulfanyl (SF₅) Group for Research

PropertySignificance in Molecular ResearchReference
High ElectronegativityStrongly electron-withdrawing, significantly altering the electronic properties of the parent molecule. rowansci.com
Thermal & Chemical StabilityThe robust S-F bonds provide high resistance to chemical reactions and thermal degradation. rowansci.com
Enhanced LipophilicityIncreases the molecule's solubility in lipids, which can improve membrane permeability for drug candidates. rowansci.com
Steric BulkIts size can be used to influence the conformation and binding capabilities of a molecule. nih.gov

Research Tool in Materials Science and Electronic Materials Development

The unique properties of the SF₅ group, derived from precursors like this compound, are being explored in materials science to create novel materials with tailored characteristics. The group's stability and low surface energy are of particular interest.

While not used directly in semiconductor manufacturing, the chemistry of sulfur-fluorine compounds is relevant to the industry. Sulfur hexafluoride (SF₆), the parent compound of S₂F₁₀, is widely used in plasma etching processes and as a gaseous insulator in high-voltage equipment. wikipedia.orguh.edu this compound is a known, highly toxic decomposition product of SF₆ that can form during electrical discharges. wikipedia.orgnih.gov

Consequently, a significant area of research in this field is focused on the detection and mitigation of S₂F₁₀ in SF₆ gas used in semiconductor fabrication equipment to ensure safety and process integrity. acs.org Furthermore, the fundamental study of fluorocarbon plasma chemistry, which includes understanding the behavior of species like SF₅ radicals, is critical for developing next-generation etching techniques for silicon and other semiconductor materials. sci-hub.box The SF₅ group is also being investigated in the design of novel optoelectronic materials, where its strong electron-withdrawing nature can be used to tune the material's electronic properties. rsc.org

In the field of polymer science, research is ongoing to develop new fluoropolymers and fluoroelastomers with enhanced thermal stability, chemical resistance, and specific surface properties. 20.210.105researchgate.net One advanced research strategy involves the post-polymerization modification of existing polymers to introduce new functional groups. researchgate.net

The introduction of the pentafluorosulfanyl (SF₅) group onto polymer backbones or monomers is a research avenue for creating next-generation fluorinated materials. S₂F₁₀, as a primary source of the SF₅ moiety, is a key tool in this line of research. By attaching SF₅ groups, scientists aim to create polymers with exceptionally low surface energy, enhanced thermal stability, and other desirable properties not achievable with traditional fluorination methods. rsc.org

Analytical Chemistry Tool for Compound Detection and Analysis in Research

Due to its extreme toxicity and its presence as an impurity in industrial-grade sulfur hexafluoride, highly sensitive and specific analytical methods have been developed for the detection of this compound. This has made S₂F₁₀ a subject of significant analytical research. acs.org The primary goal is to detect trace amounts of S₂F₁₀ in the SF₆ gas used in power systems and the semiconductor industry.

Research has led to the development of sophisticated techniques, with gas chromatography combined with mass spectrometry (GC/MS) being a principal method for identifying and quantifying S₂F₁₀ at parts-per-billion levels. acs.orgsemanticscholar.orgchemchart.com The development of these analytical protocols is a crucial research application in itself, ensuring the safety and purity of a critical industrial gas.

Research into Reaction Intermediates and Pathways in Complex Chemical Systems

This compound (S₂F₁₀) serves as a valuable tool in the study of chemical kinetics and reaction mechanisms, primarily due to its ability to thermally decompose and provide a clean source of the highly reactive pentafluorosulfanyl (SF₅) radical. The investigation of S₂F₁₀'s own decomposition pathway has provided significant insights into radical-mediated reactions.

S₂F₁₀ ⇌ SF₆ + SF₄

Detailed kinetic and theoretical studies have elucidated a two-step mechanism for this decomposition. The initial and rapid step is the reversible homolytic cleavage of the sulfur-sulfur bond in S₂F₁₀ to produce two pentafluorosulfanyl (SF₅) radicals. This is followed by a slower, rate-determining step where the SF₅ radicals react to form the final products.

The proposed mechanism is as follows:

Initiation/Termination: S₂F₁₀ ⇌ 2SF₅ (fast equilibrium)

Propagation: 2SF₅ → SF₆ + SF₄ (slow)

The pentafluorosulfanyl radical (SF₅) is the crucial reaction intermediate in this system. The presence of the SF₅ dimer, S₂F₁₀, in the byproducts of reactions involving sulfur hexafluoride under electrical discharge is a strong indicator that the SF₅ radical is a probable intermediate species in those reaction mechanisms as well. uq.edu.au

Research has focused on determining the thermochemical and kinetic parameters of these reaction steps to better understand the stability and reactivity of the SF₅ radical.

Detailed Research Findings

Thermodynamic ParameterValue
ΔH (Enthalpy Change)19.7 ± 1.0 kcal/mole
ΔS (Entropy Change)47.6 ± 2 gibbs/mole
ΔH(S₂F₁₀)-494 kcal/mole

The SF₅ radical generated from the decomposition of S₂F₁₀ is of significant interest in various fields, including atmospheric and materials science. For instance, it can react with the trifluoromethyl (CF₃) radical to form SF₅CF₃, an extremely potent greenhouse gas. uq.edu.au Consequently, understanding the reaction pathways of SF₅ is crucial for modeling its environmental impact.

Theoretical studies, employing quantum chemical calculations with methods such as Density Functional Theory (DFT), have been used to investigate the potential energy surfaces of reactions involving the SF₅ radical. These computational approaches provide insights into the structures of transition states and help to validate and refine the mechanisms proposed from experimental data. For example, calculations have been performed to determine the rate coefficients for the reaction of the SF₅ radical with other species like F₂ and Cl₂.

The study of the SF₅ + SF₅ association reaction to form S₂F₁₀ is another area of active research. The combination of experimental kinetic data with theoretical calculations has led to a value of 3 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ for this association reaction.

Q & A

Q. What are the established laboratory synthesis methods for disulfur decafluoride (S₂F₁₀)?

  • Methodological Answer : S₂F₁₀ is synthesized via two primary routes:

Photochemical Reaction : Irradiating SF₅Cl with H₂ under UV light yields S₂F₁₀ (denoted by the reaction SF₅Cl + H₂ → S₂F₁₀ + HCl) .

Electrical Decomposition : Spark or corona discharges in SF₆ generate S₂F₁₀ as a byproduct. This method requires precise control of voltage and gas pressure to optimize yield .

  • Key Considerations : Purity is verified via infrared spectroscopy and fractional codistillation, with impurities (e.g., SF₄, SF₆) removed using catalytic decomposition .

Q. How does S₂F₁₀ structurally differ from SF₄ and SF₆?

  • Methodological Answer :
  • Molecular Geometry : Each sulfur atom in S₂F₁₀ adopts an octahedral configuration, bonded to five fluorine atoms and one sulfur atom. This contrasts with SF₄ (trigonal bipyramidal) and SF₆ (octahedral) .
  • Validation : X-ray crystallography and Raman spectroscopy confirm bond lengths (S-S: ~2.21 Å) and vibrational modes unique to S₂F₁₀ .

Advanced Research Questions

Q. What experimental approaches resolve discrepancies in S₂F₁₀ toxicity thresholds across species?

  • Methodological Answer : Toxicity studies reveal species-specific LC₅₀ values:
  • In Vivo : Rats exposed to 10.6 mg/m³ (1 ppm) for 16 hours experience 100% mortality due to pulmonary hemorrhage, while mice show higher tolerance (LC₅₀ = 1000 mg/m³) .
  • In Vitro : Human lung cell cultures exposed to S₂F₁₀ exhibit cytotoxicity at 0.1 ppm, suggesting interspecies metabolic differences .
  • Recommendations : Standardize exposure metrics (e.g., ppm vs. mg/m³) and control for variables like humidity, which alters S₂F₁₀ stability .

Q. How does S₂F₁₀ decompose under thermal stress, and what are the implications for handling?

  • Methodological Answer : At 150°C, S₂F₁₀ undergoes disproportionation:
    2S2F103SF6+SF42\,S_2F_{10} \rightarrow 3\,SF_6 + SF_4
  • Oxidation States : Sulfur transitions from +5 in S₂F₁₀ to +6 (SF₆) and +4 (SF₄). Redox titrations or XPS validate these changes .
  • Safety Protocol : Decomposition kinetics (studied via TGA/DSC) inform storage guidelines (e.g., inert atmospheres below 50°C) .

Q. What analytical techniques detect trace S₂F₁₀ in SF₆-insulated electrical systems?

  • Methodological Answer :
  • Gas Chromatography/Mass Spectrometry (GC/MS) : Detects S₂F₁₀ at sub-ppm levels. Calibration requires synthetic S₂F₁₀ standards due to its instability .
  • Infrared Spectroscopy : Characteristic absorptions at 890 cm⁻¹ (S-S stretch) and 740 cm⁻¹ (S-F bend) differentiate S₂F₁₀ from SF₆ .
  • Challenges : S₂F₁₀’s reactivity with metal surfaces necessitates passivated sampling lines to prevent false negatives .

Data Contradiction Analysis

Q. Why do reported S₂F₁₀ toxicity mechanisms conflict between in vivo and in vitro studies?

  • Methodological Answer :
  • In Vivo : Acute exposure in rats induces pulmonary edema via direct alveolar damage, as shown histologically .
  • In Vitro : Human cell lines (e.g., A549) show mitochondrial dysfunction and ROS generation, implicating oxidative stress .
  • Resolution : Species-specific metabolic pathways (e.g., glutathione depletion in rodents) and exposure duration (acute vs. chronic) account for disparities .

Experimental Design Considerations

Q. How can researchers ensure reproducibility in S₂F₁₀ synthesis and characterization?

  • Methodological Answer :
  • Synthesis : Document UV intensity (W/cm²) and wavelength (254 nm) for photochemical methods. For spark discharges, report electrode material (e.g., tungsten) and gas pressure .
  • Characterization : Adhere to IUPAC guidelines for reporting purity (≥99.9% via GC), structural data (bond angles ±0.1°), and spectral reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.